molecular formula C10H5BrN2O B8412919 7-bromo-2-formyl-1H-indole-5-carbonitrile

7-bromo-2-formyl-1H-indole-5-carbonitrile

Cat. No.: B8412919
M. Wt: 249.06 g/mol
InChI Key: KHKJDNOACFYSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-formyl-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2O and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

7-bromo-2-formyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-9-2-6(4-12)1-7-3-8(5-14)13-10(7)9/h1-3,5,13H

InChI Key

KHKJDNOACFYSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=C(N2)C=O)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-bromo-5-cyano-2-diethoxymethyl-indole-1-carboxylic acid tert-butyl ester (0.29 g, 685 μmol) was solved in THF (2 ml) and cooled to 0° C. Afterwards hydrochloric acid (37%, 1.35 g, 1.14 ml, 13.7 mmol) was added quickly, and the mixture was allowed to stir for 15 min at 0° C. and for 5 h at room temperature. The mixture was cooled (ice bath), saturated sodium carbonate solution (10 ml) was added and the mixture was extracted with ethyl acetate (2×25 ml). The combined organic layers were washed with brine (30 ml), dried (MgSO4) and evaporated. The crude product (0.18 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%) to yield 7-bromo-2-formyl-1H-indole-5-carbonitrile (0.17 g, 100%) as an orange solid, MS (ISN) m/z=247.4 [(M−H)+], mp 117.5° C.
Name
7-bromo-5-cyano-2-diethoxymethyl-indole-1-carboxylic acid tert-butyl ester
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.